(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a nitro group on one of the phenyl rings, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: (E)-1-(4-Aminophenyl)-3-phenyl-2-propen-1-one.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: Substituted chalcones with different functional groups replacing the nitro group.
Scientific Research Applications
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one is primarily influenced by its α,β-unsaturated carbonyl system and the nitro group. The compound can interact with various molecular targets, including enzymes and receptors, through different pathways:
Electrophilic Addition: The α,β-unsaturated carbonyl system can undergo electrophilic addition reactions with nucleophiles.
Redox Reactions: The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and nitro-substituted aromatic compounds:
Chalcones: Similar to other chalcones, it has an α,β-unsaturated carbonyl system, but the presence of the nitro group makes it more reactive and potentially more bioactive.
Nitro-substituted Aromatics: Compared to other nitro-substituted aromatic compounds, it has unique reactivity due to the conjugation between the nitro group and the α,β-unsaturated carbonyl system.
List of Similar Compounds
- (E)-1-(4-Nitrophenyl)-3-(4-methoxyphenyl)-2-propen-1-one
- (E)-1-(4-Nitrophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- (E)-1-(4-Nitrophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXBMZAOTHBHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031360 |
Source
|
Record name | 4'-Nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-48-3 |
Source
|
Record name | 4'-Nitrochalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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